

Spectroscopic comparison of 1,1'-Carbonyldipiperidine and its precursors

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Compound of Interest

Compound Name: 1,1'-Carbonyldipiperidine

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A Spectroscopic Guide to the Synthesis of 1,1'-Carbonyldipiperidine

This technical guide offers a detailed spectroscopic comparison of the urea derivative **1,1'-Carbonyldipiperidine** with its synthetic precursors, piperidine and the phosgene surrogate, triphosgene (bis(trichloromethyl) carbonate). Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the key transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm product identity, and assess purity.

Introduction: The Chemistry of Carbonyl Insertion

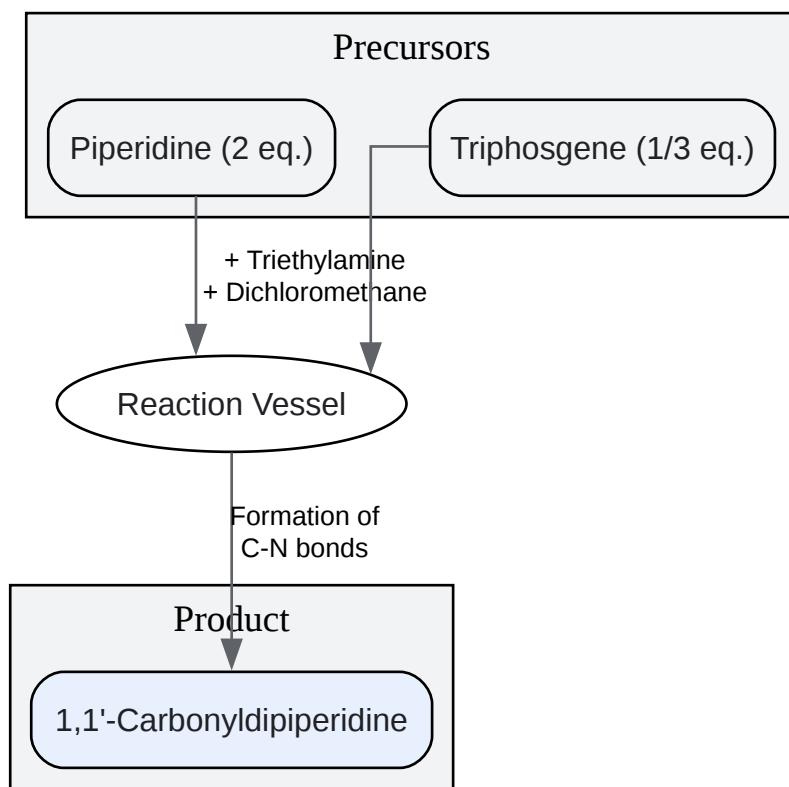
The synthesis of **1,1'-Carbonyldipiperidine** from piperidine is a classic example of nucleophilic acyl substitution, where the secondary amine, piperidine, attacks a carbonyl source. While phosgene (COCl_2) is the simplest acylating agent for this purpose, its extreme toxicity makes it hazardous for routine laboratory use. A safer and more manageable alternative is the solid phosgene equivalent, triphosgene.^[1] This reaction involves the formation of two new amide bonds, resulting in a stable urea derivative.

Spectroscopic analysis is indispensable in this synthetic workflow. It provides unambiguous evidence of the disappearance of the N-H bond in piperidine and the appearance of a new

carbonyl group in the product, confirming the successful formation of **1,1'-Carbonyldipiperidine**. This guide will dissect the characteristic spectral features at each stage of this transformation.

Synthetic Workflow Overview

The synthesis proceeds by reacting two equivalents of piperidine with one-third of an equivalent of triphosgene, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.



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Caption: Synthetic pathway for **1,1'-Carbonyldipiperidine**.

I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a powerful tool for monitoring the key functional group changes in this reaction. The most significant transformations are the disappearance of the N-H stretch from piperidine and the appearance of a strong C=O stretch from the newly formed urea moiety.

Expected Spectral Changes:

- **Piperidine (Precursor):** The IR spectrum of piperidine exhibits a characteristic N-H stretching vibration in the region of 3350-3300 cm^{-1} . Additionally, strong C-H stretching bands are observed between 2950-2850 cm^{-1} .[\[2\]](#)
- **Triphosgene (Precursor):** As a carbonate, triphosgene displays a very strong and characteristic C=O stretching absorption at a high wavenumber, typically around 1832 cm^{-1} . It also shows C-O stretching bands.[\[3\]](#)
- **1,1'-Carbonyldipiperidine (Product):** The most telling feature in the product's IR spectrum is the appearance of a strong amide C=O stretching band, expected in the 1690-1630 cm^{-1} region.[\[2\]](#) This peak's position at a lower frequency compared to ketones is due to the resonance delocalization of the nitrogen lone pair. Concurrently, the N-H stretching band from piperidine will be absent. The C-H stretching bands from the piperidine rings will remain.

Compound	Key IR Absorption Bands (cm^{-1})	Functional Group Assignment
Piperidine	~3300 (medium, broad)	N-H Stretch
2930, 2850 (strong)	Aliphatic C-H Stretch	
Triphosgene	~1832 (very strong)	C=O Stretch (Carbonate) [3]
1178, 967, 945 (strong)	C-O Stretch [3]	
1,1'-Carbonyldipiperidine	2940, 2860 (strong)	Aliphatic C-H Stretch
~1650 (strong)	C=O Stretch (Urea/Amide)	
~1250 (strong)	C-N Stretch	

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Structural Changes

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for a precise comparison of the precursor and product structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum undergoes a distinct downfield shift for the protons adjacent to the nitrogen atom upon formation of the product.

- **Piperidine (Precursor):** The spectrum is characterized by three main signals corresponding to the protons on the piperidine ring. The protons alpha to the nitrogen (at the C2 and C6 positions) are the most deshielded and appear around 2.79 ppm. The protons at the C3/C5 and C4 positions are found further upfield.[4] A broad singlet for the N-H proton is also typically observed, though its chemical shift can vary with concentration and solvent.[5]
- **1,1'-Carbonyldipiperidine (Product):** In the product, the electron-withdrawing effect of the carbonyl group causes a significant downfield shift of the alpha-protons (adjacent to the nitrogen) to approximately 3.2-3.4 ppm. The signals for the beta and gamma protons also shift slightly downfield. The N-H proton signal is absent.

Compound	Proton Assignment	Approximate ¹ H Chemical Shift (δ , ppm)
Piperidine[4]	α -CH ₂ (C2, C6)	~2.79
β -CH ₂ (C3, C5)	~1.58	
γ -CH ₂ (C4)	~1.46-1.58	
N-H	Variable, broad	
1,1'-Carbonyldipiperidine	α -CH ₂	~3.3
β , γ -CH ₂	~1.6	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides clear evidence of the new carbonyl carbon and changes in the electronic environment of the piperidine ring carbons.

- Piperidine (Precursor): The ¹³C NMR spectrum of piperidine shows three signals for the three distinct carbon environments, with the alpha-carbons appearing around 47 ppm.[6]
- Triphosgene (Precursor): Triphosgene has two types of carbon atoms: the central carbonyl carbon and the two equivalent trichloromethyl carbons. The carbonyl carbon is expected to be significantly downfield. While a specific spectrum is not readily available, its ¹³C-labeled counterpart confirms these environments.[7]
- 1,1'-Carbonyldipiperidine** (Product): A new, highly deshielded signal appears in the downfield region (around 165 ppm), which is characteristic of a urea carbonyl carbon. The alpha-carbons of the piperidine rings also experience a downfield shift due to the adjacent electron-withdrawing carbonyl group.

Compound	Carbon Assignment	Approximate ¹³ C Chemical Shift (δ , ppm)
Piperidine[6]	α -C (C2, C6)	~47.0
β -C (C3, C5)	~27.2	
γ -C (C4)	~25.2	
Triphosgene	C=O	Highly deshielded (>150 ppm)
-CCl ₃	Deshielded	
1,1'-Carbonyldipiperidine	C=O	~165
α -C	~46	
β -C	~26	
γ -C	~24	

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural verification.

- **Piperidine (Precursor):** The electron ionization (EI) mass spectrum of piperidine shows a molecular ion (M^+) peak at m/z 85. A prominent base peak is often observed at m/z 84, corresponding to the loss of a hydrogen atom to form a stable iminium cation.[\[8\]](#)
- **1,1'-Carbonyldipiperidine (Product):** The product will show a molecular ion peak at m/z 196 ($C_{11}H_{20}N_2O$).[\[9\]](#) A characteristic fragmentation pattern would involve alpha-cleavage, leading to the formation of a piperidinylcarbonyl cation (m/z 112) and a piperidine radical, or the loss of a piperidine ring to give an isocyanate fragment.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spec Fragments (m/z)
Piperidine	$C_5H_{11}N$	85.15	85 (M^+), 84 ($[M-H]^+$) [8]
1,1'-Carbonyldipiperidine	$C_{11}H_{20}N_2O$	196.29	196 (M^+), 112, 84 [9]

Experimental Protocols

Synthesis of 1,1'-Carbonyldipiperidine

Materials:

- Piperidine
- Triphosgene
- Triethylamine
- Anhydrous Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous DCM to the stirred piperidine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **1,1'-Carbonyldipiperidine**. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample (precursor or product) in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.

- Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

IR Spectroscopy (FTIR-ATR) Protocol:

- Sample Preparation: Place a small amount of the liquid (piperidine) or solid (triphosgene, product) sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
- Data Acquisition: Collect the infrared spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM or methanol).
- Instrument Setup: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a comprehensive and complementary analysis of the synthesis of **1,1'-Carbonyldipiperidine**. IR spectroscopy confirms the critical functional group transformation from an amine to a urea. NMR spectroscopy details the changes in the chemical environment of the molecule's carbon and hydrogen skeleton. Finally, mass spectrometry verifies the molecular weight of the final product. By employing these analytical methods, researchers can confidently verify the successful synthesis and purity of **1,1'-Carbonyldipiperidine**, a valuable building block in organic synthesis.

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